molecular formula C20H19ClN2O3S2 B2905765 (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 1798025-59-8

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone

Cat. No.: B2905765
CAS No.: 1798025-59-8
M. Wt: 434.95
InChI Key: WPHPSGIXLJRIQV-UHFFFAOYSA-N
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Description

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a complex organic compound that features a combination of a pyrrolidine ring, a benzo[d]thiazole moiety, and a sulfonyl group attached to a chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through nucleophilic substitution reactions.

    Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is typically synthesized through cyclization reactions involving thiourea and appropriate aromatic aldehydes.

    Final Coupling: The final step involves coupling the pyrrolidine, sulfonyl, and benzo[d]thiazole moieties under suitable conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield alcohols or amines, depending on the specific conditions.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used to study the interactions of sulfonyl-containing molecules with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone could be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially leading to inhibition of enzyme activity. The benzo[d]thiazole moiety may interact with nucleic acids or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-((4-Methylphenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
  • (3-((4-Fluorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
  • (3-((4-Bromophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone

Uniqueness

The uniqueness of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone lies in its specific combination of functional groups and their spatial arrangement. The presence of the chlorophenyl group can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities compared to its analogs.

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(2-ethyl-1,3-benzothiazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-2-19-22-17-8-3-13(11-18(17)27-19)20(24)23-10-9-16(12-23)28(25,26)15-6-4-14(21)5-7-15/h3-8,11,16H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHPSGIXLJRIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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